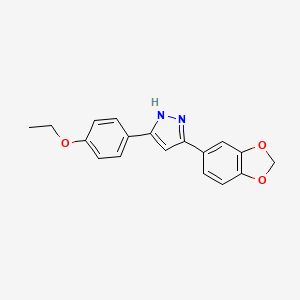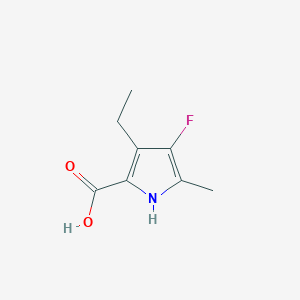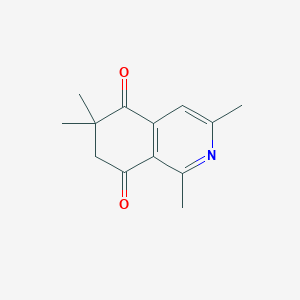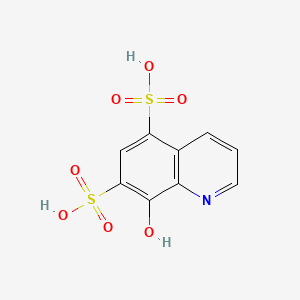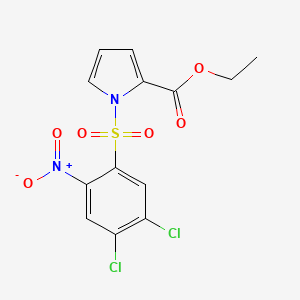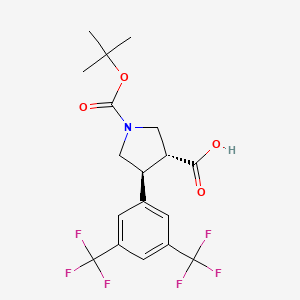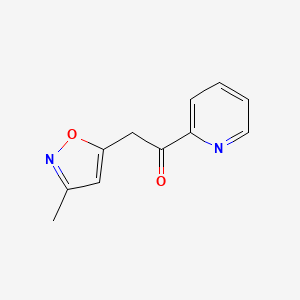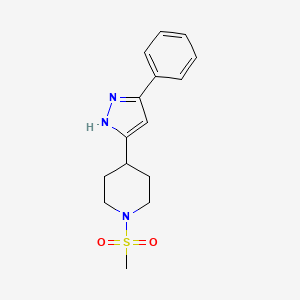![molecular formula C12H12N2O5 B12889217 3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid CAS No. 919082-61-4](/img/structure/B12889217.png)
3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a nitrophenyl group, a dihydroisoxazole ring, and a propanoic acid moiety
准备方法
The synthesis of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a nitroalkane and a base.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a suitable aromatic precursor.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to form corresponding open-chain compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles (e.g., halogens, sulfonyl chlorides). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The isoxazole ring can interact with enzymes and receptors, modulating their activity and affecting various biological processes. The propanoic acid moiety can influence the compound’s solubility and bioavailability, affecting its distribution and efficacy in biological systems.
相似化合物的比较
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(4-Hydroxy-3-nitrophenyl)propanoic acid: This compound has a hydroxy group instead of the isoxazole ring, which affects its chemical reactivity and biological activity.
3-(3-Nitrophenyl)propanoic acid:
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid: This compound has an acetic acid moiety instead of the propanoic acid group, which affects its solubility and bioavailability.
The uniqueness of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid lies in its combination of the nitrophenyl group, isoxazole ring, and propanoic acid moiety, which confer distinct chemical and biological properties.
属性
CAS 编号 |
919082-61-4 |
|---|---|
分子式 |
C12H12N2O5 |
分子量 |
264.23 g/mol |
IUPAC 名称 |
3-[3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-12(16)5-4-10-7-11(13-19-10)8-2-1-3-9(6-8)14(17)18/h1-3,6,10H,4-5,7H2,(H,15,16) |
InChI 键 |
OHKZMGSRVKZUGM-UHFFFAOYSA-N |
规范 SMILES |
C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


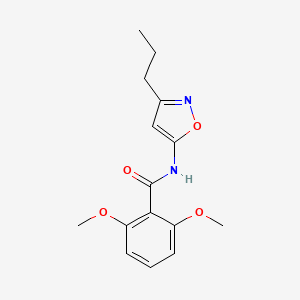
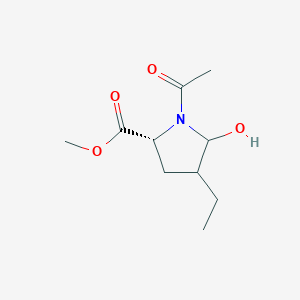
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)


![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
